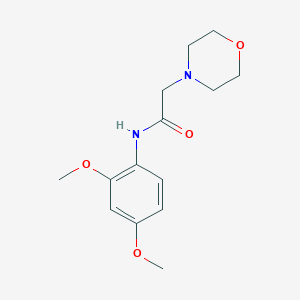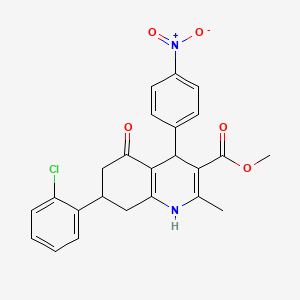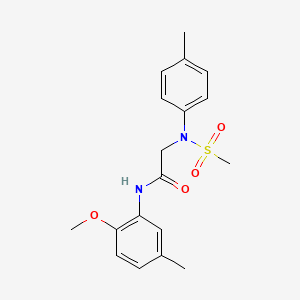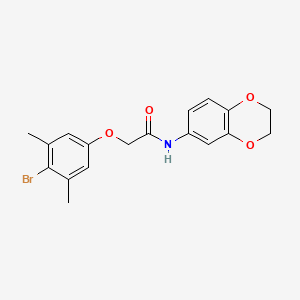
N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a 2,4-dimethoxyphenyl group and a morpholinyl group attached to an acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxyaniline and chloroacetyl chloride.
Formation of Intermediate: 2,4-dimethoxyaniline reacts with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(2,4-dimethoxyphenyl)-2-chloroacetamide.
Substitution Reaction: The intermediate N-(2,4-dimethoxyphenyl)-2-chloroacetamide is then reacted with morpholine to yield the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reaction conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the morpholinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted acetamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research, but it is believed to involve modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- N-(2,4-dimethoxyphenyl)-2-(4-piperidinyl)acetamide
- N-(2,4-dimethoxyphenyl)-2-(4-pyrrolidinyl)acetamide
Comparison:
- N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)acetamide is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties compared to its analogs with piperidinyl or pyrrolidinyl groups.
- The morpholinyl group may enhance the compound’s solubility and stability, making it more suitable for certain applications.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-18-11-3-4-12(13(9-11)19-2)15-14(17)10-16-5-7-20-8-6-16/h3-4,9H,5-8,10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKLTOYLZFEUQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-isopropyl-N-(2-methoxyethyl)-2-pyridinamine](/img/structure/B4896124.png)

![ethyl 4-(cyclopropylmethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4896145.png)
![2-{[(4-chlorophenyl)carbamoyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4896146.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-pyridinamine](/img/structure/B4896154.png)

![2,2'-[1,4-piperazinediylbis(3-oxo-1-phenyl-3,1-propanediyl)]diphenol](/img/structure/B4896175.png)
![2-(3-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide](/img/structure/B4896179.png)

![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4896188.png)
![5-[2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4896192.png)

![5-[(3,4-dimethylphenoxy)methyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4896210.png)
